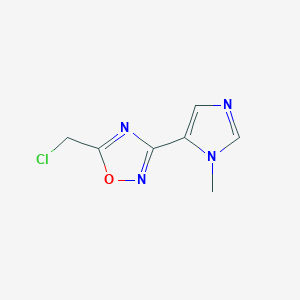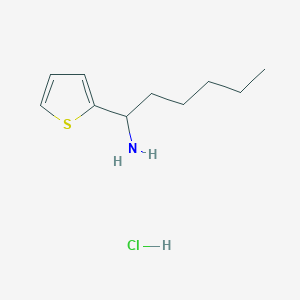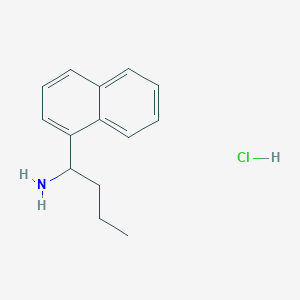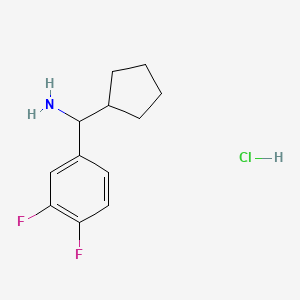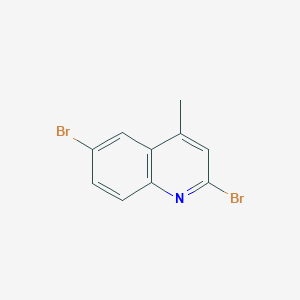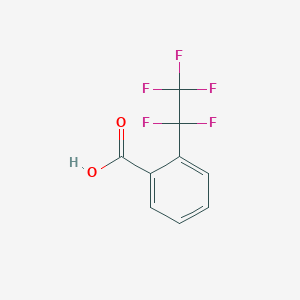
2-(Pentafluoroethyl)benzoic acid
Descripción general
Descripción
2-(Pentafluoroethyl)benzoic acid is a fluorinated carboxylic acid. It is an organic compound with the molecular formula C9H5F5O2 .
Synthesis Analysis
An efficient and economical synthesis of some new fluorine substituted phthalides was accomplished from two γ-keto acids, 2-(4-fluorobenzoyl)benzoic acid and 2-(3,5-dinitro-4-flurobenzoyl)benzoic acid. Each acid was reacted with various phenolic compounds in the presence of a catalytic quantity of concentrated sulphuric acid to get the phthalides .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring to which a carboxyl functional group is linked. The molecule consists of 9 carbon atoms, 5 hydrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
This compound is a crystalline, colorless solid . It is soluble in water, and the solubility at 25 °C and 100 °C is 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .
Aplicaciones Científicas De Investigación
Chemical and Material Sciences
2-(Pentafluoroethyl)benzoic acid is a compound with potential applications in chemical and material sciences. Its structure and properties can be exploited in various ways:
Polymerization Catalysts : The compound has been studied in the context of nickel(II) complexes for polymerization activities. These complexes, involving derivatives of benzoic acid, show promise in the polymerization of norbornene, suggesting applications in creating new polymer materials with specific properties (Lee et al., 2002).
Electrolyte Additives for Lithium-Ion Batteries : Derivatives of benzoic acid, including fluorinated compounds, have been investigated as bifunctional electrolyte additives for lithium-ion batteries. These additives can act both as redox shuttles for overcharge protection and as anion receptors to dissolve LiF, potentially improving battery safety and performance (Chen & Amine, 2007).
Catalysis and Organic Synthesis : Pentafluoroethylation, a process of introducing pentafluoroethyl groups into organic compounds, is a significant area of research. A method using pentafluoroethane (HFC-125), a related compound, in a micro-flow system has shown to be efficient for pentafluoroethylation at room temperature. This process is applicable to a variety of carbonyl compounds, indicating potential uses of this compound derivatives in synthesizing fluorinated organic molecules (Ono et al., 2021).
Environmental and Analytical Chemistry
- Detection of Reactive Oxygen Species (ROS) : Research has developed novel fluorescence probes to detect reactive oxygen species (ROS) selectively, including derivatives of benzoic acid. These probes can reliably distinguish specific ROS species, providing tools for biological and chemical studies to understand ROS roles and impacts (Setsukinai et al., 2003).
Safety and Hazards
Mecanismo De Acción
Target of Action
As a benzoic acid derivative, 2-(Pentafluoroethyl)benzoic acid might interact with proteins or enzymes that have affinity for benzoic acid or its derivatives
Mode of Action
The compound could potentially interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the pentafluoroethyl group might influence the compound’s binding affinity and selectivity.
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical pathways. They might act as inhibitors or activators of enzymes, or they could be metabolized by the body into other compounds
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would depend on factors such as its solubility, stability, and the presence of transport proteins . The compound’s bioavailability could be influenced by its pKa and the pH of the environment .
Result of Action
The molecular and cellular effects of this compound would depend on its targets and mode of action. It might influence cellular processes such as signal transduction, gene expression, or metabolic pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, the compound’s ionization state, which affects its ability to cross cell membranes, is dependent on pH .
Análisis Bioquímico
Biochemical Properties
2-(Pentafluoroethyl)benzoic acid plays a crucial role in various biochemical reactions due to its unique structure. The presence of the pentafluoroethyl group enhances its reactivity and interaction with biomolecules. This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to interact with enzymes such as glutathione peroxidase and superoxide dismutase, which are critical in managing oxidative stress within cells .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in antioxidant responses, thereby enhancing the cell’s ability to manage oxidative stress. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to their activation or inhibition. For example, its interaction with glutathione peroxidase results in the activation of this enzyme, enhancing its ability to neutralize reactive oxygen species. Furthermore, this compound can inhibit certain metabolic enzymes, thereby altering metabolic flux and impacting overall cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive responses within cells, such as upregulation of antioxidant enzymes and changes in metabolic pathways. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic efficiency and antioxidant capacity. At high doses, it can lead to toxic effects, including oxidative damage and disruption of metabolic processes. These dose-dependent effects underscore the importance of careful dosage management in experimental settings to avoid adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and energy metabolism. It interacts with enzymes such as glutathione peroxidase and superoxide dismutase, which play critical roles in managing oxidative stress. Additionally, this compound can influence the levels of various metabolites, leading to changes in metabolic flux and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for understanding the compound’s biochemical effects and mechanisms of action .
Propiedades
IUPAC Name |
2-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,9(12,13)14)6-4-2-1-3-5(6)7(15)16/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHHOWJIMXYBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1457602.png)
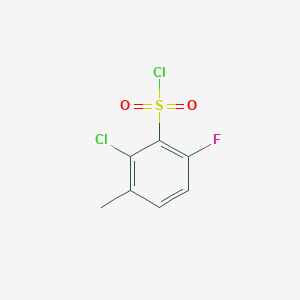
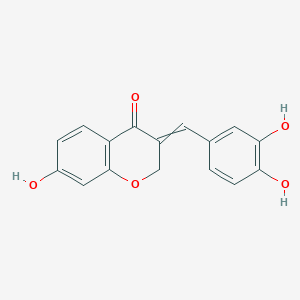
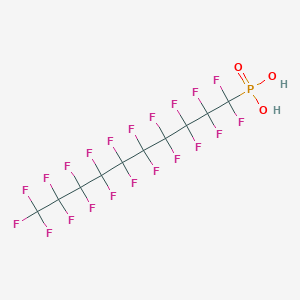

![[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1457609.png)
